Synthesis Technology Effectively Removes Impurity J (2-Chloroethoxy Roxithromycin) from Roxithromycin API
An impurity profiling study of domestic roxithromycin using the European Pharmacopoeia 7.0 related substances method demonstrated that optimized synthesis technology effectively removes impurities G, J, and K induced during side-chain synthesis of roxithromycin [1]. This indicates that Impurity J (2-Chloroethoxy Roxithromycin) is a process-related impurity that is largely absent from well-manufactured API batches, distinguishing it from major impurities H, F, and C which are consistently present and require routine monitoring.
| Evidence Dimension | Process-related impurity removal efficiency |
|---|---|
| Target Compound Data | Impurity J (2-Chloroethoxy Roxithromycin): effectively removed by optimized synthesis technology; typically trace or non-detectable in well-manufactured API |
| Comparator Or Baseline | Impurity H (major impurity): consistently present in domestic roxithromycin samples and identified as the main impurity influencing quality; Impurity C: residue of reaction intermediate erythromycin-9-(E)-oxime; Impurity F: also among major impurities |
| Quantified Difference | Qualitative difference in detectability: Impurities G, J, and K are effectively removed by optimized domestic synthesis, whereas Impurities H, F, and C are the major impurities consistently observed |
| Conditions | EP 7.0 roxithromycin related substances HPLC method; Waters Symmetry Shield™ C18 column (150 mm × 3.9 mm, 5 μm); mobile phase A: 0.52 mol·L⁻¹ ammonium dihydrogen phosphate (pH 4.3)-acetonitrile (74:26); detection at 205 nm |
Why This Matters
Impurity J must be procured as a discrete reference standard for method validation and system suitability testing precisely because its low-level presence cannot be reliably detected or quantified using reference standards of structurally different impurities (e.g., Impurity H or C).
- [1] Evaluation of relativity between impurity profile and synthesis technology of domestic roxithromycin. Journal of Pharmaceutical Analysis. 2015;35(2). View Source
